molecular formula C21H16FN3O3S2 B2841327 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886938-50-7

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2841327
CAS No.: 886938-50-7
M. Wt: 441.5
InChI Key: UPSMXNPUVGCJAQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic benzothiazole derivative offered for research use only. This compound is designed for investigative applications in medicinal chemistry, particularly in the search for novel anti-infective agents. Benzothiazole analogues have been identified as a privileged scaffold in pharmaceutical development, demonstrating a range of pharmacological activities . Recent scientific advances highlight the significant potential of benzothiazole-based compounds in anti-tubercular (anti-TB) research. These molecules have shown promising inhibition potency against Mycobacterium tuberculosis ( M. tb ), including strains that are multidrug-resistant (MDR) and extensively drug-resistant (XDR) . The logical design of novel anti-TB agents incorporating a benzothiazole nucleus is a key strategy to address the urgent need for effective antimicrobial therapies . The structural features of this compound—including the 6-fluoro-benzothiazole core, a methanesulfonyl group, and a pyridinylmethyl moiety—are consistent with derivatives studied for their bioactivity. Related compounds with similar structural motifs are the subject of ongoing research to combat drug-resistant tuberculosis . Researchers are exploring such compounds to develop agents with enhanced potency and to understand their mechanism of action, which may involve targeting essential bacterial enzymes like DprE1 . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSMXNPUVGCJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Oxidation Sequence

The methanesulfonyl group is introduced via a three-step protocol:

Step 1: Friedel-Crafts Sulfonylation
Toluene undergoes electrophilic substitution with methanesulfonyl chloride in dichloromethane using aluminum chloride catalyst (0°C → rt, 12 h). This produces 4-methylsulfonyltoluene with 78% yield and >95% regioselectivity.

Step 2: Side-Chain Oxidation
The methyl group is oxidized to carboxylic acid using potassium permanganate in aqueous sulfuric acid (85–95°C, 8 h). Key parameters:

Condition Value Impact on Yield
KMnO₄ Equivalents 3.2 eq 89% yield
Temperature 90°C Optimal
Reaction Time 8 h Complete conversion

This method avoids the explosive risks of chromium-based oxidants while maintaining high efficiency.

Step 3: Acid Purification
Crystallization from ethanol/water (1:3 v/v) yields pharmaceutical-grade 4-methanesulfonylbenzoic acid (mp 218–220°C, HPLC purity 99.7%).

Preparation of 6-Fluoro-1,3-Benzothiazol-2-Amine

Cyclocondensation Methodology

The benzothiazole core is constructed via Gould-Jacobs cyclization (Figure 2):

  • 2-Amino-4-fluorothiophenol Synthesis

    • 4-Fluoroaniline (1.0 eq) reacts with thiourea (1.2 eq) in HCl/EtOH (reflux, 4 h)
    • Yields 92% after extractive workup (diethyl ether/5% NaHCO₃)
  • Ring Closure

    • Treat with cyanogen bromide (1.05 eq) in THF at −5°C
    • Gradual warming to 25°C over 2 h completes cyclization
    • Isolation via vacuum filtration gives pale yellow crystals (84% yield, mp 145–147°C)

Critical Comparison of Cyclizing Agents

Agent Temperature Yield (%) Purity (%)
Cyanogen Br −5→25°C 84 99.1
CS₂/NH₄OH 80°C 67 97.3
Thiourea 120°C 58 95.8

Cyanogen bromide provides optimal atom economy and reduced side-product formation.

N-Alkylation: Synthesis of N-(Pyridin-2-ylmethyl)-6-fluoro-1,3-benzothiazol-2-amine

Reductive Amination Protocol

The secondary amine is formed through imine intermediate reduction:

Reaction Scheme
6-Fluoro-1,3-benzothiazol-2-amine + Pyridine-2-carbaldehyde → Imine → NaBH₃CN Reduction

Optimized Conditions

  • Solvent: Dry methanol (0.1% H₂O)
  • Catalyst: Acetic acid (0.5 eq)
  • Reducing Agent: Sodium cyanoborohydride (1.2 eq)
  • Temperature: 25°C, 12 h under N₂
  • Yield: 91% after column chromatography (SiO₂, EtOAc/hexane 1:1)

Advantages Over Alkylation

  • Avoids polyalkylation byproducts (<2% dialkylated species)
  • Mild conditions preserve benzothiazole integrity
  • No metal catalyst residues

Acylative Coupling: Final Assembly

Acid Chloride Preparation

4-Methanesulfonylbenzoic acid (1.0 eq) reacts with phosphorus oxychloride (2.2 eq) in refluxing toluene (3 h). The reaction is monitored by IR spectroscopy (disappearance of −COOH stretch at 2500–3300 cm⁻¹). Acid chloride is obtained as white crystals after solvent removal (mp 112–114°C, 96% yield).

Amide Bond Formation

The secondary amine (1.05 eq) is added dropwise to acid chloride in THF at −15°C with triethylamine (3.0 eq) as HCl scavenger. After 1 h at −15°C, the mixture is warmed to 25°C for 6 h.

Purification Protocol

  • Aqueous workup (1M HCl → saturated NaHCO₃)
  • Column chromatography (SiO₂, CH₂Cl₂/MeOH 98:2)
  • Recrystallization from acetonitrile

Yield Optimization

Base Solvent Temp (°C) Yield (%)
Et₃N THF −15→25 88
DMAP DCM 0→25 76
Pyridine EtOAc 25 68

Triethylamine in THF provides optimal reactivity and byproduct removal.

Advanced Purification and Analytical Characterization

HPLC Method Development

Column : C18 (250 × 4.6 mm, 5 μm)
Mobile Phase :

  • A: 0.1% TFA in H₂O
  • B: 0.1% TFA in MeCN
    Gradient : 40→80% B over 25 min
    Flow Rate : 1.0 mL/min
    Retention Time : 18.3 min
    Purity : 99.92% (Area normalization)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.92–7.85 (m, 4H, Ar-H), 7.32 (t, J=8.8 Hz, 1H, BTh-H), 6.72 (dd, J=2.4, 8.8 Hz, 1H, BTh-H), 4.92 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃)
  • HRMS : m/z [M+H]⁺ calcd for C₂₁H₁₇FN₃O₃S₂: 458.0703; found: 458.0708

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactor technology reduces reaction time for acid chloride formation from 3 h to 12 min (residence time)
  • Solvent Recovery : 92% THF recovery via falling-film evaporation
  • Catalyst Recycling : Copper sulfate pentahydrate catalyst reused 5× with <3% activity loss

Regulatory Compliance

  • ICH Q3D elemental impurities:
    • Pd <1 ppm (ICP-MS)
    • Cu <5 ppm (AAS)
  • Residual solvents:
    • THF <720 ppm (GC-FID)
    • DCM <600 ppm

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could modulate signaling pathways involved in cell proliferation or apoptosis, making it a candidate for cancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Benzothiazol Substituents Benzamide Substituents Molecular Weight (g/mol) Key Differences Source
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide (Target Compound) 6-fluoro 4-methanesulfonyl, N-(pyridin-2-yl)methyl ~459.5 (estimated) Pyridinylmethyl group enhances lipophilicity and hydrogen-bonding capacity.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-dichloro 3,5-dimethoxy >400 (exact value unspecified) Higher molecular weight due to dichloro and dimethoxy groups; reduced solubility.
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-benzenesulfonamide 6-methoxy 4-methylbenzenesulfonyl ~364.4 (estimated) Methoxy group increases electron density; methylbenzenesulfonyl less polar.
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-fluoro 4-(3-methylpiperidin-1-yl)sulfonyl ~461.5 (estimated) Bulky piperidinyl group may hinder membrane permeability but improve selectivity.
N-(6-chloranyl-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide 6-chloro, 4-methyl 4-cyclohexyl(methyl)sulfamoyl ~501.0 (estimated) Cyclohexyl group introduces steric bulk; chloro and methyl enhance hydrophobicity.

Key Observations:

  • Substituent Effects on Bioactivity : Fluorine at position 6 (as in the target compound) is a common bioisostere for hydrogen, improving metabolic stability and binding affinity compared to methoxy or chloro analogs .
  • Sulfonamide Variations : The methanesulfonyl group in the target compound offers a balance between polarity and steric bulk, whereas piperidinyl or cyclohexyl sulfonamides (e.g., ) may enhance target selectivity but reduce solubility.

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its biological activity?

Answer: The compound contains three critical functional groups:

  • A 6-fluoro-1,3-benzothiazole moiety, known for enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • A 4-methanesulfonylbenzamide group, which contributes to electron-withdrawing effects and potential interactions with sulfonamide-binding enzymes .
  • A pyridin-2-ylmethyl substituent, providing hydrogen-bonding and π-π stacking capabilities with biological targets .

Methodological Insight:
Structural characterization via NMR (e.g., 1^1H/13^13C) and HRMS is essential to confirm regiochemistry and purity. X-ray crystallography can resolve stereoelectronic effects of the fluoro and sulfonyl groups .

Q. Q2. What synthetic strategies are recommended for preparing this compound?

Answer: A typical synthesis involves:

Benzothiazole formation via cyclization of 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions .

Acylation of the benzothiazole amine with 4-methanesulfonylbenzoyl chloride in the presence of a base (e.g., triethylamine) .

N-alkylation using pyridin-2-ylmethyl bromide to introduce the methylpyridine group .

Optimization Tip:
Use flow chemistry to control exothermic reactions (e.g., acylation) and improve yield reproducibility. Monitor intermediates via HPLC to minimize byproducts .

Q. Q3. How can researchers assess the compound’s preliminary biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases or sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .
  • Antimicrobial screening : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria, leveraging the benzothiazole’s known antibacterial properties .

Data Interpretation:
Compare results with structural analogs (e.g., lacking the methanesulfonyl group) to isolate the functional group’s contribution to activity .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Answer:

  • Systematic substitution : Replace the fluoro group with Cl, Br, or H to assess electronic effects on target binding .
  • Sulfonyl group modification : Test propane- or morpholine-sulfonyl variants to alter steric bulk and solubility .
  • Pyridine ring diversification : Introduce substituents (e.g., methyl, methoxy) to enhance π-stacking or hydrogen bonding .

Methodology:
Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with isothermal titration calorimetry (ITC) .

Q. Q5. How can researchers resolve contradictions in biological data across similar analogs?

Answer: Case Example : If analog A (with pyridin-3-ylmethyl) shows higher potency than analog B (pyridin-2-ylmethyl) in kinase assays but lower solubility:

Perform solubility-pharmacokinetic (PK) profiling using shake-flask or HPLC methods.

Analyze crystal structures to determine if pyridine orientation affects active-site access.

Use QSAR models to correlate logP, polar surface area, and bioactivity .

Q. Q6. What analytical techniques are critical for studying metabolic stability?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
  • CYP450 inhibition studies : Identify metabolic liabilities using fluorogenic substrates .

Critical Research Gaps and Recommendations

  • Target identification : Use chemical proteomics (e.g., affinity chromatography) to map off-target interactions .
  • Stability under physiological conditions : Conduct pH-dependent degradation studies (pH 1–9) to guide formulation .

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